N-(3,4-difluorophenyl)-3-phenylpropanamide
Overview
Description
N-(3,4-difluorophenyl)-3-phenylpropanamide: is an organic compound characterized by the presence of a difluorophenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-phenylpropanamide typically involves the reaction of 3,4-difluoroaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-difluorobenzoic acid and 3-phenylpropanoic acid.
Reduction: Formation of N-(3,4-difluorophenyl)-3-phenylpropanamine.
Substitution: Formation of halogenated derivatives such as 3,4-difluoro-2-bromophenyl-3-phenylpropanamide.
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)-3-phenylpropanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It can be incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-phenylpropanamide in biological systems involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-3-phenylpropanamide
- N-(3,4-dichlorophenyl)-3-phenylpropanamide
- N-(3,4-dimethylphenyl)-3-phenylpropanamide
Comparison: N-(3,4-difluorophenyl)-3-phenylpropanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVKIDBZINYEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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